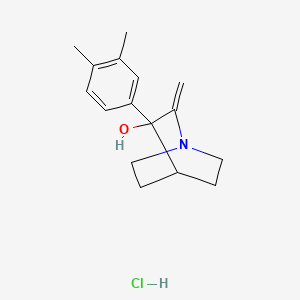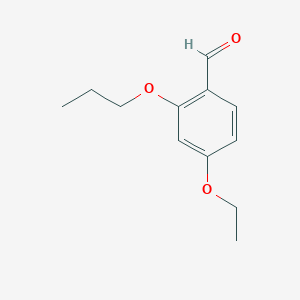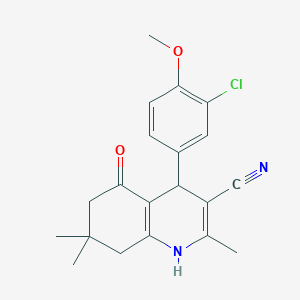
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinuclidine core, which is a bicyclic amine, and a methylene group attached to the 2-position. The presence of the 3,4-xylyl group adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of quinuclidine with a suitable halide, followed by the introduction of the methylene group through a Wittig reaction. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the quinuclidine core or the methylene group.
Substitution: The aromatic ring in the 3,4-xylyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride involves its interaction with specific molecular targets. The quinuclidine core can interact with receptors or enzymes, modulating their activity. The methylene and 3,4-xylyl groups may contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-methyl-2-methylene-3-(3,4-xylyl)quinuclidinium iodide: Shares a similar quinuclidine core but differs in the presence of a hydroxy group and iodide salt.
2-Methylene-3-(3,4-dimethylphenyl)-3-quinuclidinol: Similar structure with variations in the aromatic substituents.
Uniqueness
2-Methylene-3-(3,4-xylyl)-3-quinuclidinol hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its distinct structure allows for diverse applications and interactions that may not be achievable with similar compounds.
Propiedades
Número CAS |
82380-45-8 |
|---|---|
Fórmula molecular |
C16H22ClNO |
Peso molecular |
279.80 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-2-methylidene-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO.ClH/c1-11-4-5-15(10-12(11)2)16(18)13(3)17-8-6-14(16)7-9-17;/h4-5,10,14,18H,3,6-9H2,1-2H3;1H |
Clave InChI |
RHZMNUBJUBLWEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(C3CCN(C2=C)CC3)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)





![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)

![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)

![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)
